5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride
CAS No.: 1160250-23-6
Cat. No.: VC2549175
Molecular Formula: C14H9BrCl2O2
Molecular Weight: 360 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160250-23-6 |
|---|---|
| Molecular Formula | C14H9BrCl2O2 |
| Molecular Weight | 360 g/mol |
| IUPAC Name | 5-bromo-2-[(2-chlorophenyl)methoxy]benzoyl chloride |
| Standard InChI | InChI=1S/C14H9BrCl2O2/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2 |
| Standard InChI Key | ICNASFAYIBAPET-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl)Cl |
Introduction
| Parameter | Value |
|---|---|
| IUPAC Name | 5-bromo-2-[(2-chlorophenyl)methoxy]benzoyl chloride |
| CAS Number | 1160250-23-6 |
| Molecular Formula | C₁₄H₉BrCl₂O₂ |
| Molecular Weight | 360.03 g/mol |
| InChI Key | ICNASFAYIBAPET-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl)Cl |
The compound's structure incorporates several key functional groups, including a benzoyl chloride moiety, a brominated aromatic ring, and a chlorobenzyl ether group. This combination of functional groups contributes to its chemical reactivity and potential applications in various chemical processes.
Physical and Chemical Properties
5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride possesses distinctive physical and chemical properties that make it valuable in synthetic chemistry. Understanding these properties is essential for predicting its behavior in chemical reactions and determining appropriate handling procedures.
Physical Properties
The physical state of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride at standard conditions is typically a crystalline solid. Its molecular structure contributes to specific physical characteristics that influence its behavior in various environments.
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| LogP | 5.1 |
| Heavy Atoms Count | 19 |
| Rotatable Bond Count | 4 |
| Number of Rings | 2 |
| Carbon Bond Saturation (Fsp3) | 0.071 |
| Polar Surface Area | 26 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
The compound's high LogP value of 5.1 indicates significant lipophilicity, suggesting good membrane permeability and potential relevance in drug discovery contexts . The relatively low polar surface area (26 Ų) further contributes to its lipophilic character. The absence of hydrogen bond donors and presence of only two hydrogen bond acceptors also influence its interactions with biological systems and other molecules.
Structural Characteristics
The structure of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride features several key elements that influence its reactivity. The benzoyl chloride group is highly reactive toward nucleophiles, making it valuable for various synthetic transformations. The bromine substituent at the 5-position of the benzoyl chloride ring provides opportunities for cross-coupling reactions, while the chlorobenzyl ether linkage offers stability and additional functionality.
The compound contains two aromatic rings connected by an ether linkage, with halogen substituents that influence electron distribution throughout the molecule. This electronic configuration contributes to its unique reactivity profile in various chemical processes.
Synthesis and Preparation Methods
The synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride requires careful control of reaction conditions to achieve high purity and yield. Several synthetic routes have been developed, with variations in reagents and conditions depending on specific requirements.
Reaction Conditions and Optimizations
The optimization of reaction conditions is crucial for maximizing yield and purity. For related acid chlorides, the following conditions have proven effective:
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For ether formation: Potassium carbonate in DMF at elevated temperatures (70-80°C) for 8-12 hours
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For acid chloride formation: Thionyl chloride (excess) at reflux conditions (60-80°C) for 4-6 hours
Anhydrous conditions are essential during the acid chloride formation stage to prevent hydrolysis of the reactive acyl chloride product. Reaction monitoring via thin-layer chromatography or HPLC helps determine reaction completion and optimize reaction times.
Purification Techniques
Purification of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride typically involves:
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Filtration to remove insoluble materials
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Solvent extraction with appropriate organic solvents
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Washing with water to remove water-soluble impurities
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Drying over anhydrous sodium sulfate or magnesium sulfate
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Recrystallization from suitable solvent systems
For high-purity requirements, additional purification using column chromatography may be necessary. The moisture-sensitive nature of the acid chloride functionality requires careful handling during purification processes.
Chemical Reactivity and Reactions
5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride exhibits distinctive reactivity patterns influenced by its functional groups. The acyl chloride moiety makes it particularly susceptible to nucleophilic attack, while the halogenated aromatic rings provide opportunities for cross-coupling and substitution reactions.
Nucleophilic Substitution Reactions
The most characteristic reactions of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride involve nucleophilic substitution at the carbonyl carbon. These reactions typically proceed via an addition-elimination mechanism, resulting in the replacement of the chloride with another nucleophile.
Common nucleophilic substitution reactions include:
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Amidation: Reaction with primary or secondary amines to form amides
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R-NH₂ + 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride → 5-Bromo-2-[(2-chlorobenzyl)oxy]-N-R-benzamide + HCl
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Esterification: Reaction with alcohols to form esters
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R-OH + 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride → 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoate-R + HCl
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Hydrolysis: Reaction with water or aqueous base to form carboxylic acid
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H₂O + 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride → 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid + HCl
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These reactions typically require mild conditions and often benefit from the presence of a base to neutralize the hydrogen chloride formed during the reaction.
Cross-Coupling Reactions
The bromine substituent on the aromatic ring makes 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride a potential substrate for various cross-coupling reactions. These reactions can be used to introduce new carbon-carbon bonds, expanding the structural diversity accessible from this compound.
Potential cross-coupling reactions include:
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Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds
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Heck Reaction: Coupling with alkenes to form substituted alkenes
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents
These transformations typically require palladium catalysts, appropriate ligands, and carefully controlled reaction conditions.
Applications in Scientific Research
5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride serves as a valuable intermediate in various scientific applications, particularly in pharmaceutical development and organic synthesis. Its functional groups provide versatile handles for further chemical transformations.
Pharmaceutical Applications
One of the primary applications of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride is in the synthesis of pharmaceutical compounds. Research has demonstrated that derivatives of this compound can be synthesized to develop potential anticancer agents. The compound's structure allows for various modifications that can influence biological activity.
The reactive acyl chloride group enables the attachment of diverse pharmacophores, while the halogenated aromatic rings can enhance binding to biological targets and improve metabolic stability. These characteristics make it a valuable building block in medicinal chemistry programs.
Organic Synthesis Applications
Biological Activity
While specific biological activity data for 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride itself is limited, research on related compounds and derivatives provides insights into potential biological effects. The compound's reactive nature suggests it would likely undergo transformations in biological systems, with its derivatives potentially exhibiting various biological activities.
Structure-Activity Relationships
Derivatives of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride have been investigated for various biological activities, particularly in the context of anticancer research. Structure-activity relationship studies suggest that modifications to the basic scaffold can yield compounds with specific biological properties.
Key structural features that influence biological activity include:
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The nature of the substituent replacing the chloride in the acyl chloride moiety
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The presence and position of halogen atoms on the aromatic rings
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The ether linkage that influences molecular conformation and target interaction
Understanding these structure-activity relationships guides the rational design of new derivatives with enhanced biological properties.
| Supplier | Purity | Quantity | Price (USD) |
|---|---|---|---|
| AA Blocks CN | 90% | 500 mg | 576 |
| AA Blocks CN | 90% | 1 g | 629 |
| AA Blocks CN | 90% | 5 g | 1,240 |
| AA Blocks CN | 90% | 10 g | 1,764 |
This pricing information indicates that the compound is a specialty chemical with relatively high cost, reflecting its specialized synthesis requirements and limited production scale .
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